Oligoadenylate
Description
Structure
2D Structure
Properties
CAS No. |
61172-40-5 |
|---|---|
Molecular Formula |
C30H38N15O19P3 |
Molecular Weight |
1005.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hydroxyoxolan-2-yl]methyl [(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C30H38N15O19P3/c31-22-13-25(37-4-34-22)43(7-40-13)28-19(49)16(46)10(60-28)2-58-66(53,54)64-21-18(48)12(62-30(21)45-9-42-15-24(33)36-6-39-27(15)45)3-59-67(55,56)63-20-17(47)11(1-57-65(50,51)52)61-29(20)44-8-41-14-23(32)35-5-38-26(14)44/h4-12,16-21,28-30,46-49H,1-3H2,(H,53,54)(H,55,56)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)(H2,50,51,52)/t10?,11-,12-,16-,17-,18-,19-,20?,21-,28?,29-,30-/m1/s1 |
InChI Key |
SIIZPVYVXNXXQG-KGXOGWRBSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC4[C@@H]([C@H](O[C@H]4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)O)O)O)OP(=O)(O)OCC7[C@H]([C@H](C(O7)N8C=NC9=C(N=CN=C98)N)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)O)O)O)O)N |
Synonyms |
(5'-O-phosphoryladenylyl)(2'-5')adenylyl(2'-5')adenosine 2',5'-(PA)3 2',5'-adenylate trimer 2',5'-linked triadenylic acid 2',5'-oligoadenylate 2'-5'-oligoadenylate trimer 2-5A tetramer adenylyl-(2'-5')-adenylyl-(2'-5')adenylic acid oligo(A) oligoadenylate PAPAPA |
Origin of Product |
United States |
Mechanistic Dissection of 2 5 Oligoadenylate Synthesis and Action in Eukaryotic Immunity
The 2'-5'-Oligoadenylate Synthetase (OAS) Enzyme Family and Isoforms
The 2'-5'-oligoadenylate synthetases (OAS) are a family of interferon-inducible enzymes that function as cytosolic sensors for double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication. gosset.ainih.gov In humans, the OAS gene family is clustered on chromosome 12 and comprises four members: OAS1, OAS2, OAS3, and OASL. nih.govwikipedia.org These proteins are essential for initiating the 2-5A signaling cascade. wikipedia.org
Structural-Functional Correlates of OAS Isoforms (OAS1, OAS2, OAS3, OASL)
The human OAS family members exhibit significant structural and functional diversity, which dictates their specific roles in the antiviral response. nih.gov OAS1, OAS2, and OAS3 are catalytically active enzymes, while OASL is enzymatically inactive. pnas.orgasm.org The active enzymes are composed of one or more homologous OAS domains. asm.org
OAS1 is the smallest of the active isoforms and contains a single OAS domain. pnas.org It exists as several splice variants, such as p42 and p46, which differ in their C-terminal sequences. researchgate.net OAS1 is capable of recognizing and being activated by relatively short dsRNAs of greater than 18 base pairs. pnas.orgnih.gov The crystal structure of human OAS1 in complex with dsRNA reveals a bilobular structure with a positively charged groove that interacts with the dsRNA. pnas.orgresearchgate.net
OAS2 contains two OAS domains and exists in p69 and p71 splice variants. researchgate.net Both domains are required for its enzymatic activity. cdnsciencepub.com Due to its larger structure, OAS2 requires longer dsRNA molecules for activation, typically greater than 35 base pairs. researchgate.netcdnsciencepub.com
OAS3 is the largest of the active isoforms, possessing three OAS domains. pnas.org It requires even longer dsRNA, greater than 50 base pairs, for activation. pnas.orgresearchgate.net Studies have shown that OAS3 is the primary enzyme responsible for activating RNase L during infection with several human viruses. pnas.orgmdpi.com
OASL (OAS-like protein) contains a single OAS-like domain but lacks the catalytic triad (B1167595) of aspartic acid residues necessary for 2-5A synthesis. nih.gov Instead of enzymatic activity, OASL has two C-terminal ubiquitin-like domains. nih.govnih.gov It functions by binding to dsRNA and enhancing RIG-I signaling, another key pathway in innate immunity. nih.govnih.gov
| Isoform | Number of OAS Domains | Catalytic Activity | dsRNA Length Requirement for Activation | Key Functional Features |
|---|---|---|---|---|
| OAS1 | 1 | Active | >18 bp pnas.orgnih.gov | Recognizes short dsRNAs; exists in multiple splice variants. researchgate.netpnas.org |
| OAS2 | 2 | Active | >35 bp researchgate.netcdnsciencepub.com | Both domains are necessary for enzymatic function. cdnsciencepub.com |
| OAS3 | 3 | Active | >50 bp pnas.orgresearchgate.net | Major activator of RNase L during several viral infections. pnas.orgmdpi.com |
| OASL | 1 (OAS-like) | Inactive | Binds dsRNA | Contains two C-terminal ubiquitin-like domains; enhances RIG-I signaling. nih.govnih.gov |
Double-Stranded RNA (dsRNA) Recognition and Activation Mechanisms of OAS
The activation of OAS enzymes is a critical step in the 2-5A pathway and is strictly dependent on the presence of dsRNA. nih.gov OAS proteins lack a canonical dsRNA-binding domain and instead utilize a positively charged surface groove to interact with the minor groove of the dsRNA helix. scholaris.caresearchgate.netoup.com This interaction is primarily mediated by electrostatic interactions and hydrogen bonds. scholaris.caresearchgate.net
Upon binding to dsRNA, OAS enzymes undergo a significant conformational change. pnas.orgnih.gov This allosteric rearrangement is essential for the formation of a competent active site. nih.govpnas.org In OAS1, dsRNA binding induces a reorientation of structural elements that brings the catalytic aspartic acid residues (D75, D77, and D148) into close proximity, enabling the coordination of two magnesium ions required for ATP binding and catalysis. scholaris.cacdnsciencepub.com The length of the dsRNA is a crucial determinant for the activation of different OAS isoforms, suggesting that the enzymes have evolved to recognize dsRNA of viral origin and discriminate it from shorter, endogenous dsRNA structures. nih.gov Furthermore, specific RNA sequences and structural motifs, such as a 3'-end single-stranded pyrimidine, can enhance OAS1 activation. oup.com
Enzymatic Polymerization of ATP into 2'-5'-Linked Oligoadenylates
Once activated by dsRNA, OAS enzymes catalyze the polymerization of adenosine (B11128) triphosphate (ATP) into a series of 2'-5'-linked oligoadenylates (2-5A). pnas.orgcdnsciencepub.compnas.org This enzymatic reaction involves a 2'-specific nucleotidyl transfer, which is distinct from the 3'-5' phosphodiester bonds found in DNA and RNA. nih.gov The resulting 2-5A molecules are typically 5'-triphosphorylated and can range in length from dimers to longer oligomers. researchgate.net The synthesis of 2-5A is a non-processive process. nih.gov
The active site of OAS contains a catalytic triad of three carboxyl acids (aspartic or glutamic acid) that coordinate two magnesium ions necessary for catalysis. nih.gov The dsRNA-induced conformational change properly aligns these residues and the ATP substrate for the polymerization reaction to occur. nih.gov
Kinetic and Mechanistic Studies of OAS Catalysis
Kinetic studies of OAS enzymes have provided insights into the efficiency of 2-5A synthesis. The enzymatic activity of OAS1 and OAS2 has been characterized in vitro, revealing differences in their maximum reaction velocities and apparent affinities for activating RNAs. cdnsciencepub.com For instance, OAS2 exhibits a marked increase in activity with increasing dsRNA length. cdnsciencepub.com The activation of OAS1 is highly dependent on both the sequence and the structural context of the activating RNA motifs. nih.gov
The RNase L Effector: Activation and Ribonucleolytic Activity
The sole known target of 2-5A is the latent endoribonuclease, RNase L. scholaris.cacdnsciencepub.com RNase L is a key effector molecule in the antiviral response mediated by the 2-5A pathway. nih.govpnas.org In its inactive state, RNase L exists as a monomer. embopress.orgasm.org Its activation is a multi-step process initiated by the binding of 2-5A. nih.gov
2'-5'-Oligoadenylate Binding and RNase L Dimerization
The N-terminal half of RNase L contains an ankyrin repeat domain that is responsible for binding 2-5A. embopress.org The binding of at least a 2-5A dimer is required for the activation of RNase L. nih.gov This interaction induces a conformational change in the RNase L monomer, which promotes its dimerization. embopress.org The dimerization of RNase L is a prerequisite for its catalytic activity, as it brings the C-terminal nuclease domains of two monomers into close proximity to form a single, active catalytic site. nih.govoup.comnih.gov The 5'-phosphate group of the 2-5A molecule is a crucial structural determinant for efficient binding and activation of RNase L. nih.gov
| Step | Description | Key Molecules Involved | Outcome |
|---|---|---|---|
| 1. 2-5A Binding | The 2'-5'-oligoadenylate second messenger binds to the N-terminal ankyrin repeat domain of monomeric RNase L. embopress.org | 2'-5'-Oligoadenylate, RNase L monomer | Induces a conformational change in RNase L. embopress.org |
| 2. Dimerization | The 2-5A-bound RNase L monomers associate to form a stable dimer. nih.govwikipedia.org | Two 2-5A-bound RNase L monomers | Formation of an active catalytic site at the interface of the C-terminal nuclease domains. nih.govnih.gov |
| 3. Ribonucleolytic Activity | The activated RNase L dimer cleaves single-stranded viral and cellular RNAs. nih.govcdnsciencepub.com | Activated RNase L dimer, ssRNA | Inhibition of protein synthesis and viral replication. asm.org |
Substrate Specificity and Cleavage Mechanisms of RNase L
Ribonuclease L (RNase L) is a regulated endoribonuclease that, once activated by 2'-5' oligoadenylate, plays a crucial role in antiviral defense by cleaving RNA. nih.gov The enzyme's activity is not random; it exhibits distinct substrate specificity and employs a specific cleavage mechanism. RNase L is a metal-ion-independent endonuclease that exclusively targets single-stranded RNA. oup.com Its specificity is largely dictated by the primary sequence of the RNA molecule, with a strong preference for cleavage at the 3' side of uridylyl residues, particularly within UpU and UpA dinucleotide sequences. oup.comasm.org The structural context of these dinucleotides within the RNA strand significantly influences the efficiency of cleavage by RNase L. oup.com
The cleavage mechanism is hydrolytic, resulting in RNA fragments that possess a 5'-hydroxyl (5'-OH) group and a 2',3'-cyclic phosphate (B84403) terminus. oup.com This is a characteristic feature of metal-ion-independent endoribonucleases like RNase A and Ire1p. oup.com However, despite mechanistic similarities, RNase L and Ire1p demonstrate mutually exclusive RNA substrate specificity, indicating that subtle differences in their nuclease domains dictate target selection. nih.gov
| RNA Substrate | Identified Cleavage Sites |
| General ssRNA | Predominantly at single-stranded UA and UU dinucleotides. oup.com |
| 18S rRNA | Frequently at UU743 and UU541. asm.org |
| Less frequently at UC136, UC199, CU540, CU742, and UU1297. asm.org | |
| 28S rRNA | UG2486, UU2741, and UG2762. asm.org |
Pathways of RNA Degradation Mediated by Activated RNase L
Upon activation, RNase L initiates widespread degradation of both viral and cellular single-stranded RNAs, a process that primarily occurs in the cytoplasm. nih.govplos.org This broad-spectrum ribonuclease activity is a cornerstone of the host's antiviral strategy. nih.gov By targeting viral mRNA, RNase L directly inhibits the synthesis of viral proteins, thereby impeding viral replication. researchgate.netresearchgate.net
Simultaneously, RNase L cleaves host cellular RNAs, most notably ribosomal RNA (rRNA). nih.govresearchgate.net The degradation of rRNA cripples the cell's translational machinery, leading to a global shutdown of protein synthesis. plos.orgnih.gov This drastic measure not only prevents the production of viral components but also conserves cellular resources and can ultimately trigger apoptosis, or programmed cell death, in the infected cell to limit viral spread. plos.orgresearchgate.net
The degradation of RNA by RNase L has further consequences for the innate immune response. The RNA fragments generated by RNase L cleavage can act as pathogen-associated molecular patterns (PAMPs). oup.commdpi.com These small RNAs can be recognized by other cytosolic pattern recognition receptors, such as retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated protein 5 (MDA5). oup.comresearchgate.net This recognition leads to a further amplification of type I interferon production, reinforcing the antiviral state in the infected cell and neighboring cells. oup.complos.orgmdpi.com Thus, the degradative activity of RNase L serves not only to directly inhibit viral replication but also to potentiate the broader innate immune response.
Non-Canonical Functions and this compound-Independent Roles of OAS Proteins
While the canonical function of the this compound Synthetase (OAS) family is the synthesis of 2'-5' this compound (2-5A) to activate RNase L, emerging evidence highlights significant non-canonical, 2-5A-independent roles for these proteins. nih.govnih.gov These functions demonstrate the versatility of OAS proteins in modulating innate immunity and other cellular processes beyond direct RNA degradation. A key example is the OAS-like (OASL) protein, which lacks synthetase activity but plays a crucial role in the antiviral response. frontiersin.org These non-canonical activities involve direct protein-protein interactions and regulation of distinct signaling pathways.
OASL-Mediated Modulation of RIG-I Signaling and Type I Interferon Induction
The human OASL protein functions as a critical positive regulator of the RIG-I signaling pathway, a key sensor of viral RNA in the cytoplasm. nih.govresearchgate.net Unlike other OAS family members, OASL's antiviral activity is independent of RNase L and is mediated through its ability to enhance RIG-I-mediated type I interferon (IFN) induction. nih.govduke.edu OASL achieves this by mimicking polyubiquitin. nih.govresearchgate.net The C-terminus of OASL contains two ubiquitin-like (UBL) domains that interact directly with the tandem caspase activation and recruitment domains (CARDs) of RIG-I. nih.govresearchgate.net This interaction enhances the sensitivity of RIG-I to viral RNA, leading to more robust downstream signaling through the mitochondrial antiviral-signaling protein (MAVS) adaptor. nih.govfrontiersin.org
Consequently, the expression of OASL leads to a substantial enhancement of IFN-β and other interferon-stimulated gene (ISG) induction in response to viral infection. nih.gov Conversely, the loss of OASL expression reduces the efficacy of RIG-I signaling and increases cellular susceptibility to a number of RNA viruses. nih.govduke.edu This modulatory role establishes OASL as a component of a positive feedback loop; its expression is induced by IFN, and it then acts to potentiate the very signaling pathway that leads to IFN production, thereby amplifying the antiviral response. nih.gov
Involvement in Cellular Processes Beyond Direct Antiviral Response
The influence of OAS proteins extends beyond immediate antiviral defense to other fundamental cellular processes. The OAS/RNase L pathway can be activated by endogenous double-stranded RNA, suggesting a role in regulating cellular homeostasis even in the absence of infection. nih.gov RNase L-mediated degradation of specific cellular mRNAs can modulate gene expression, thereby influencing diverse biological functions such as cell proliferation and adhesion. nih.govnih.gov Activation of the pathway is also a potent trigger for apoptosis and can lead to the activation of the NLRP3 inflammasome, linking it to inflammatory responses. plos.orgmdpi.com
OAS proteins are also implicated in antimicrobial immunity against non-viral pathogens. For instance, OAS1, OAS2, and OAS3 are upregulated during Mycobacterium tuberculosis infection and contribute to restricting the intracellular replication of this bacterium while enhancing the secretion of pro-inflammatory cytokines like IL-1β and TNF-α. researchgate.net Furthermore, genetic studies have linked single nucleotide polymorphisms (SNPs) in the OAS1 gene to altered susceptibility to a range of diseases, including type 1 diabetes, multiple sclerosis, and certain cancers, indicating a broader role for OAS1 in cellular function and immune regulation. nih.gov
Dual Roles of OAS1 in Translational Regulation
OAS1 exhibits a remarkable duality in its regulation of protein synthesis, functioning through both canonical and non-canonical mechanisms. nih.gov The canonical, RNase L-dependent role involves contributing to the widespread translational shutdown that occurs upon viral infection, which serves to limit viral replication. nih.govresearchgate.net
However, OAS1 also possesses a non-canonical, RNase L-independent function that selectively protects certain host mRNAs from this global translational arrest. nih.gov OAS1 can act as an AU-rich element (ARE)-binding protein. nih.gov It specifically binds to AREs located in the 3'-untranslated region (3'-UTR) of key antiviral mRNAs, such as IFN-β. nih.gov This binding sequesters the target mRNA, prolonging its half-life and ensuring its continued translation even amidst a general shutdown of protein synthesis. nih.gov This dual mechanism highlights a sophisticated cellular strategy: OAS1 helps to globally inhibit translation to stop viruses while simultaneously ensuring the sustained production of critical antiviral proteins like interferon, thereby balancing the need to control the infection with the necessity of maintaining a robust defense. nih.gov
Cyclic Oligoadenylate Coa Signaling in Prokaryotic Crispr Cas Systems
Discovery and Characterization of cOA as a Second Messenger in Type III CRISPR-Cas Immunity
The role of cyclic oligoadenylate (cOA) as a second messenger in Type III CRISPR-Cas immunity was a significant discovery made in 2017 frontiersin.orgelifesciences.orgresearchgate.netelifesciences.orgnih.govresearchgate.netnih.govnih.govnih.govfrontiersin.orgnih.govoup.comnih.govresearchgate.netportlandpress.comuzh.ch. Prior to this, the function of certain ancillary proteins, such as Csm6 and Csx1, which contained CRISPR-associated Rossmann fold (CARF) domains, was not fully understood in the context of CRISPR-Cas defense elifesciences.orgelifesciences.orgnih.govnih.gov. Research revealed that these CARF-domain proteins were activated by a signaling molecule generated by the Type III effector complex itself. This molecule was identified as cOA, a novel class of cyclic nucleotides consisting of 3 to 6 adenosine (B11128) monophosphate (AMP) units linked by 3' and 5' phosphodiester bonds elifesciences.orgelifesciences.orgnih.govoup.comportlandpress.com. cOA molecules act as intracellular "alarm signals," mediating the communication between the initial target recognition event and the activation of downstream effector functions that enhance the host's defense against invaders elifesciences.orgresearchgate.netelifesciences.orgnih.govresearchgate.netnih.govfrontiersin.orgnih.govoup.comnih.govresearchgate.netportlandpress.comuzh.chportlandpress.comfrontiersin.orgnih.govresearchgate.net. The discovery of this signaling pathway provided a crucial link between the core CRISPR-Cas interference complex and accessory effector proteins, explaining how a single recognition event could trigger a cascade of defensive actions.
Cas10 Protein as the cOA Synthetase
The Cas10 protein is the central and signature component of Type III CRISPR-Cas effector complexes. It typically comprises an N-terminal histidine-aspartate (HD) nuclease domain and two Palm domains, which are homologous to nucleotide polymerases and cyclases frontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgnih.govnih.govresearchgate.netportlandpress.com. The Palm domains are specifically responsible for the synthesis of cOA molecules.
RNA-Guided Activation of Cas10 Cyclase Domain
The enzymatic activity of the Cas10 subunit, particularly its cyclase function, is tightly regulated and is not constitutively active frontiersin.orgelifesciences.orgelifesciences.orgnih.govresearchgate.netresearchgate.netportlandpress.comoup.com. Activation is triggered by the binding of a complementary target RNA to the CRISPR-Cas effector complex. This binding event induces conformational changes within the complex, specifically affecting the Cas10 subunit, which in turn activates its Palm domains frontiersin.orgelifesciences.orgelifesciences.orgnih.govresearchgate.netportlandpress.com. This activation is often dependent on specific features of the target RNA, such as the presence of a 3' extension beyond the region complementary to the guide RNA elifesciences.orgelifesciences.orgnih.govportlandpress.com. The activation is transient; once the target RNA is cleaved or dissociates from the complex, the cyclase activity of Cas10 is rapidly deactivated, preventing excessive signaling frontiersin.orgelifesciences.orgelifesciences.orgnih.gov.
Enzymatic Synthesis of cOA Molecules from ATP
Upon activation, the Palm domains of Cas10 catalyze the polymerization of adenosine triphosphate (ATP) into cyclic this compound (cOA) molecules frontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgnih.govoup.comnih.govresearchgate.netportlandpress.comoup.comportlandpress.comoup.comoup.com. These cOA species can vary in length, typically ranging from three to six AMP units (cA3 to cA6) frontiersin.orgfrontiersin.orgnih.govoup.comoup.comportlandpress.comnih.govresearchgate.netoup.comoup.comnih.gov. Different Type III CRISPR-Cas systems have been observed to produce specific lengths of cOA, such as cyclic tetra-adenylate (cA4) or cyclic hexa-adenylate (cA6) frontiersin.orgfrontiersin.orgnih.govoup.comoup.comnih.gov. While in vitro studies may reveal a spectrum of cOA lengths, the predominant species produced in vivo can vary depending on the specific system oup.com.
cOA-Activated Effector Proteins with CRISPR-Associated Rossman Fold (CARF) Domains
The cOA molecules synthesized by Cas10 act as second messengers that diffuse within the cell to activate a diverse array of downstream effector proteins. Many of these effectors contain a CARF domain, which serves as the primary sensor for cOA binding frontiersin.orgelifesciences.orgresearchgate.netelifesciences.orgnih.govresearchgate.netnih.govnih.govnih.govfrontiersin.orgnih.govoup.comnih.govresearchgate.netportlandpress.comuzh.chportlandpress.comfrontiersin.orgnih.govresearchgate.netoup.comoup.com. The binding of cOA to the CARF domain induces a conformational change that allosterically activates the effector protein's associated catalytic domain frontiersin.orgresearchgate.netresearchgate.netnih.govfrontiersin.orguzh.choup.com.
Ribonuclease Effector Function (e.g., Csm6/Csx1)
Among the most well-characterized cOA-activated effectors are the ribonucleases Csm6 and Csx1. These proteins typically consist of an N-terminal CARF domain fused to a C-terminal higher eukaryotes and prokaryotes nucleotide-binding (HEPN) ribonuclease domain frontiersin.orgelifesciences.orgresearchgate.netelifesciences.orgnih.govresearchgate.netnih.govnih.govnih.govfrontiersin.orgresearchgate.netportlandpress.comportlandpress.comfrontiersin.orgoup.comoup.comtandfonline.comdovepress.com. Upon binding of cOA (specifically cA4 or cA6, depending on the protein), the HEPN domain is activated to degrade RNA non-specifically frontiersin.orgelifesciences.orgelifesciences.orgresearchgate.netnih.govfrontiersin.orgnih.govresearchgate.netportlandpress.comfrontiersin.orgresearchgate.netoup.com. This indiscriminate RNA degradation targets both invading viral transcripts and essential host RNAs, leading to host cell dormancy or programmed cell death, a mechanism known as abortive infection frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net. This action helps to halt the proliferation of invaders and prevent further spread within a population.
Other cOA-Activated Effectors and Their Molecular Activities
Beyond the prominent RNase effectors like Csm6 and Csx1, the cOA signaling pathway activates a broader range of proteins with diverse molecular activities nih.govfrontiersin.orgnih.govportlandpress.comnih.govoup.com. These include:
DNA Nucleases: Some effector proteins, such as Can1 and Can2, possess CARF domains fused to nuclease domains that degrade DNA. Activated by cA4, these proteins can cleave both double-stranded DNA (dsDNA) and single-stranded DNA (ssDNA) frontiersin.orgnih.govnih.govportlandpress.comoup.com.
NucC: This effector protein, which lacks a CARF domain, is activated by cA3 and functions as a dsDNA nuclease, forming homohexamers upon activation researchgate.netnih.govportlandpress.comoup.com.
Membrane Depolarization Effectors: Proteins like Cam1 and Csx23, activated by cA4, are associated with transmembrane domains and are implicated in membrane depolarization, potentially disrupting cellular integrity oup.com.
Proteases: The Lon-SAVED effector protein, activated by cA4, contains a SAVED domain fused to a Lon protease domain, suggesting a role in specific protein degradation nih.gov.
Self-Limiting Enzymes: Some CARF-domain proteins, including certain Csm6/Csx1 variants and dedicated ring nucleases (e.g., Crn1, AcrIII-1), possess the ability to degrade the cOA molecules that activate them. This self-inactivation mechanism helps to terminate the signaling cascade and allows the cell to recover after the threat has been cleared frontiersin.orgnih.govfrontiersin.orgnih.govnih.govnih.gov.
The diversity of these cOA-activated effectors highlights the multifaceted nature of Type III CRISPR-Cas immunity, employing various strategies to combat viral and plasmid infections.
Data Table: cOA Species and Associated Effector Proteins
| cOA Species | Activated Effector Protein/Domain | Effector Function | Primary Source References |
| cA3 | NucC | Double-stranded DNA (dsDNA) nuclease | researchgate.netnih.govportlandpress.comoup.com |
| cA4 | Csx1 | Single-stranded RNA (ssRNA) ribonuclease | frontiersin.orgelifesciences.orgelifesciences.orgnih.govnih.govfrontiersin.orgnih.govoup.comresearchgate.netportlandpress.comfrontiersin.orgoup.com |
| Csm6 | Single-stranded RNA (ssRNA) ribonuclease | frontiersin.orgfrontiersin.orgnih.govoup.comoup.com | |
| Can1 | DNA and RNA nuclease | frontiersin.orgnih.govportlandpress.comoup.com | |
| Can2 | DNA and RNA nuclease | frontiersin.orgnih.govportlandpress.comoup.com | |
| Cam1 | Membrane depolarization | oup.com | |
| Csx23 | Membrane depolarization | oup.com | |
| Lon-SAVED | Protease (specific protein degradation) | nih.gov | |
| cA6 | Csm6 | Single-stranded RNA (ssRNA) ribonuclease | frontiersin.orgfrontiersin.orgnih.govoup.comoup.comnih.gov |
Note: Some effectors, like Csm6 and Csx1, can also degrade their cOA activators, acting as self-limiting enzymes.
Cellular Consequences of cOA Signaling in Prokaryotes
The activation of the Type III CRISPR-Cas system by target RNA binding initiates a multi-layered defense response. A key component of this response is the synthesis of cyclic this compound (cOA) by the Cas10 subunit's cyclase domain researchgate.netoup.comoup.comelifesciences.orgcsic.es. These cOA molecules act as intracellular alarm signals, binding to CARF domains of ancillary effector proteins researchgate.netnih.govoup.comoup.comannualreviews.org. This binding event triggers the activation of these effectors, which often possess nuclease activity, leading to the indiscriminate degradation of both viral and host nucleic acids researchgate.netnih.govoup.comoup.comcsic.esresearchgate.net. This broad-spectrum degradation can result in significant cellular damage, leading to host cell dormancy or programmed cell death (PCD) researchgate.netnih.govoup.comfrontiersin.orgcsic.esresearchgate.net. These outcomes are integral to the bacterial immune strategy, preventing the successful replication and spread of invading MGEs, even at the cost of individual cell viability.
Abortive Infection Strategies and Programmed Cell Death
A primary cellular consequence of cOA signaling in Type III CRISPR-Cas systems is the induction of abortive infection (Abi) nih.govnih.govmdpi.comuzh.channualreviews.orgbiorxiv.org. Abi is a self-sacrificial defense mechanism where an infected bacterium triggers its own death to prevent the propagation of a pathogen, thereby protecting the wider bacterial population. This strategy is particularly employed when initial defense mechanisms have failed to neutralize the invader, indicating a critical stage of infection annualreviews.org.
The cOA-mediated Abi pathway typically involves the activation of specific effector nucleases. For instance, cOA activates ancillary ribonuclease effectors such as Csm6 and Csx1 . Upon binding cOA, these enzymes exhibit non-specific RNase activity, degrading both viral and host RNA researchgate.netnih.govoup.comoup.comnih.gov. This widespread RNA degradation disrupts essential cellular processes, contributing to cell dormancy or programmed cell death (PCD) researchgate.netnih.govoup.comfrontiersin.organnualreviews.org. In some instances, cOA also activates DNA nucleases, such as NucC , which can degrade the bacterial genome itself nih.govbiorxiv.org. The activation of NucC by cOA (specifically cA3) leads to the destruction of the host DNA, a direct trigger for cell death and an effective abortive infection strategy nih.govbiorxiv.org.
Table 1: cOA-Activated Effectors in Type III CRISPR-Cas Systems
| Effector Protein | Effector Type | Mechanism of Action | Consequence | Activated By | Primary Source |
| Csm6 / Csx1 | Ribonuclease (RNase) | Non-specific RNA degradation | Cell dormancy/death, abortive infection | cOA | researchgate.netnih.govoup.comoup.comnih.gov |
| NucC | DNA Nuclease | Non-specific DNA degradation | Cell death, abortive infection (genome destruction) | cOA (cA3) | nih.govnih.govbiorxiv.org |
Crosstalk with Other Cyclic Oligonucleotide-Mediated Immunity Pathways
Prokaryotic immunity involves a diverse array of defense systems, some of which utilize cyclic nucleotide signaling pathways that can interact with or parallel cOA signaling. While direct mechanistic crosstalk between cOA and other specific cyclic oligonucleotides (e.g., cyclic di-GMP or cyclic di-AMP) within the CRISPR-Cas context is still an area of active research, functional overlaps and shared components have been identified.
The Cyclic Oligonucleotide-Based Anti-Phage Signaling Systems (CBASS) represent a significant class of bacterial defense mechanisms that operate independently of CRISPR-Cas but share signaling principles nih.govcsic.es. CBASS systems utilize various cyclic nucleotides to activate effector proteins, often leading to abortive infection annualreviews.orgcsic.es. Notably, the DNA nuclease NucC , which is activated by cOA in some Type III CRISPR-Cas systems, is also found as an effector in CBASS pathways nih.govnih.govbiorxiv.org. This shared effector suggests a potential for functional integration or evolutionary linkage between cOA-mediated immunity and other cyclic nucleotide signaling pathways nih.govnih.govcsic.es. Furthermore, the existence of ring nucleases, enzymes that degrade cOA to regulate the immune response, can also be found in MGEs, implying an evolutionary arms race and counter-defense strategies that involve modulating cyclic nucleotide signaling researchgate.net. The presence of multiple cyclic nucleotide-mediated defense systems highlights a broader strategy in prokaryotes to employ these signaling molecules for cellular defense, with potential for complex regulatory networks and cross-talk.
Table 2: Mechanisms of Abortive Infection (Abi) Mediated by cOA
| Mechanism Description | Signaling Molecule | Effector(s) Involved | Outcome | Associated CRISPR-Cas Type | Primary Source |
| Non-specific degradation of host and invader RNA | cOA | Csm6 / Csx1 | Cell dormancy/death, halting MGE spread | Type III | researchgate.netnih.govoup.comannualreviews.org |
| Non-specific degradation of bacterial genome | cOA (cA3) | NucC | Cell death, abortive infection (genome destruction) | Type III (and CBASS) | nih.govbiorxiv.org |
Compound List:
this compound
Cyclic this compound (cOA)
Cyclic tetra-adenylate (cA4)
Adenosine monophosphate (AMP)
ATP
CRISPR RNA (crRNA)
DNA
RNA
Regulatory Mechanisms and Pathogen Counter Strategies
Host-Mediated Regulation of Oligoadenylate Pathways
The host employs several mechanisms to regulate the OAS/2-5A pathway, ensuring its appropriate activation and function.
Transcriptional and Post-Transcriptional Regulation of OAS/OASL Gene Expression
Interferons (IFNs) are central in inducing the expression of OAS and OAS-like (OASL) genes. Upon viral infection, IFNs signal through IFN receptors, activating signaling cascades that lead to the transcription of numerous interferon-stimulated genes (ISGs), including OAS nih.govasm.orgwikipedia.orgcdnsciencepub.comnih.govnih.govscientificarchives.comnih.govresearchgate.net. This induction is mediated by IFN-stimulated response elements (ISREs) present in the promoters of OAS genes nih.govasm.org. Platelet-derived growth factor (PDGF) has also been shown to enhance OAS mRNA and protein expression, often in conjunction with interferon nih.govnih.gov.
The OAS family comprises catalytically active enzymes (OAS1, OAS2, OAS3) and an inactive homolog, OASL cdnsciencepub.comnih.govpnas.org. While OASL does not synthesize 2-5A, it contributes to antiviral defense through mechanisms such as enhancing RIG-I signaling nih.govnih.govpitt.edufrontiersin.org. Studies indicate that OAS3 expression is particularly crucial for RNase L activation during viral infections, with OAS1 and OAS2 also contributing to antiviral responses nih.govpnas.org. Furthermore, genetic variations, such as single nucleotide polymorphisms (SNPs) in the OAS1 gene, can influence its expression, enzymatic activity, and alternative splicing, thereby affecting an individual's susceptibility to various viral infections scientificarchives.compnas.org.
Role of RNA Sequence and Structural Motifs in OAS Activation
The activation of OAS enzymes is primarily triggered by the recognition of viral double-stranded RNA (dsRNA), a common pathogen-associated molecular pattern (PAMP) nih.govasm.orgcdnsciencepub.comscientificarchives.comnih.govnih.govpnas.orgpnas.orgresearchgate.netnih.govfrontiersin.orgplos.orgresearchgate.net. This recognition is not solely dependent on the presence of dsRNA but also on its specific structural and sequence features.
OAS enzymes require dsRNA of a minimum length to initiate activation. For OAS1, this length is approximately 18-20 base pairs (bp), while OAS2 demonstrates increased activity with dsRNA exceeding 35 bp researchgate.netnih.govresearchgate.net. Beyond length, specific sequence motifs within the dsRNA are critical for potent OAS activation. One identified consensus motif is NNWWNNNNNNNNNWGN researchgate.netresearchgate.net. Human OAS1 interacts with dsRNA via a distinct protein surface, recognizing two adjacent minor grooves pnas.org. The orientation of the dsRNA and the context in which these motifs are presented significantly influence OAS1 activation researchgate.netnih.gov. While dsRNA is the primary activator, OAS can also be stimulated by specific viral RNAs, ssRNA aptamers, and certain cellular mRNAs researchgate.net. Additionally, RNA modifications, such as pseudouridine (B1679824) and 2'-O methylation, can modulate OAS activity researchgate.net.
Table 1: Minimum dsRNA Length for OAS Activation
| OAS Isoform | Minimum dsRNA Length | Reference(s) |
|---|---|---|
| OAS1 | ~18-20 bp | pnas.orgresearchgate.netnih.gov |
Cellular Nucleotide Modulation of cOA Synthesis
The synthesis of 2-5A by OAS enzymes relies on the availability of nucleotide substrates. Adenosine (B11128) triphosphate (ATP) is the primary substrate, which OAS enzymes convert into 2'-5'-linked oligoadenylates (2-5A) nih.govasm.orgwikipedia.orgcdnsciencepub.comresearchgate.net. In some non-vertebrate species, guanosine (B1672433) triphosphate (GTP) can also serve as a substrate for OAS enzymes researchgate.netuzh.ch. The OAS-catalyzed reaction is non-processive, producing oligomers that require at least three adenosine monomers to become functionally active in activating RNase L nih.govasm.orgfrontiersin.org. The cellular concentration of ATP is therefore a fundamental requirement for the OAS pathway's function, although specific mechanisms by which cellular nucleotide levels actively modulate OAS synthesis beyond substrate availability are not detailed in the provided literature.
Viral Evasion Strategies Targeting the 2-5A System
Viruses have evolved sophisticated mechanisms to counteract the host's OAS/2-5A antiviral defense system, ensuring their own replication and propagation.
Interference with dsRNA Sensing by OAS
A primary viral strategy involves preventing the recognition of dsRNA by OAS enzymes frontiersin.orgnih.gov.
dsRNA Sequestration: Certain viral proteins bind to dsRNA, effectively sequestering it and thereby blocking OAS activation. Notable examples include the NS1 protein of Influenza A virus, the E3L protein of vaccinia virus, and the σ3 outer capsid protein of reoviruses nih.gov. The HIV Tat protein also binds to dsRNA structures within HIV mRNA to inhibit OAS activation nih.gov.
Blocking dsRNA Access: Some viruses shield their dsRNA replication intermediates by enclosing them within membrane-bound compartments, thus preventing cytoplasmic OAS proteins from accessing and sensing them frontiersin.org.
Suppression of dsRNA Sensing: The NS1 protein of Influenza A virus has been shown to suppress the cellular sensing of dsRNA nih.gov.
Inhibition of OAS Activity or 2-5A Production
Beyond preventing dsRNA sensing, viruses can directly inhibit the enzymatic activity of OAS or interfere with the synthesis of 2-5A nih.govasm.org.
Viral Protein-Mediated Inhibition:
The Us11 protein of Herpes Simplex Virus type 1 (HSV-1) has been identified as an inhibitor of 2'-5' this compound synthesis, with this inhibitory activity emerging late in the viral replication cycle asm.org.
The NS1 protein of Influenza A virus can directly inhibit OAS activity nih.gov.
The NS1 protein of Respiratory Syncytial Virus (RSV) promotes the proteasome-dependent degradation of specific OASL isoforms, thereby suppressing OASL's antiviral functions nih.gov.
Modulation of Host Pathways: Viruses may manipulate host cellular pathways to promote the synthesis of inactive 2-5A derivatives frontiersin.org. For instance, Simian virus 40 (SV40) can redirect OAS activity towards producing non-activating 2-5A analogs nih.gov.
Table 2: Viral Proteins Interfering with the OAS/2-5A System
| Virus Family/Type | Viral Protein | Mechanism of Interference | Reference(s) |
|---|---|---|---|
| Influenza A | NS1 | Sequesters dsRNA; inhibits OAS activity; suppresses dsRNA sensing | nih.govnih.gov |
| Vaccinia Virus | E3L | Sequesters dsRNA | nih.gov |
| Reovirus | σ3 | Sequesters dsRNA | nih.gov |
| HSV-1 | Us11 | Inhibits 2'-5' this compound synthesis | asm.org |
| RSV | NS1 | Promotes proteasome-dependent degradation of OASL isoforms | nih.gov |
| HIV | Tat | Binds dsRNA structure (tar) to prevent OAS activation | nih.gov |
Evolutionary Dynamics of Oligoadenylate Mediated Immunity
Phylogenetic Origins and Conservation of Oligoadenylate Synthetase Genes
The roots of the OAS system are ancient, predating the emergence of jawed vertebrates. Phylogenetic analyses indicate that OAS proteins belong to a broad nucleotidyl transferase (NTase) superfamily, with homologs found in bacteria and widely distributed across eukaryotes, including early metazoans like sponges nih.govresearchgate.netnih.govnih.gov. This suggests that the fundamental enzymatic machinery for this compound synthesis originated early in the history of life, potentially before the Last Eukaryotic Common Ancestor (LECA) researchgate.netplos.orgplos.org. The functional OAS-RNase L pathway, however, is understood to have coalesced through a process of "molecular tinkering" involving preexisting proteins, likely before the Silurian period (444 to 419 million years ago) and prior to the diversification of jawed vertebrates nih.govnih.govpnas.org. The conservation of OAS genes across diverse metazoan lineages underscores their fundamental role in cellular processes, which may have extended beyond immunity in its earliest forms researchgate.netnih.gov.
Diversification and Expansion of OAS Gene Families Across Metazoa
The OAS gene family has undergone significant diversification and expansion throughout metazoan evolution, characterized by recurrent gene duplication and domain coupling events researchgate.netplos.orgoup.comresearchgate.netresearchgate.net. This evolutionary dynamism has resulted in varying numbers of OAS genes across species, ranging from a single member to over a dozen researchgate.net. For instance, rodent genomes are notable for their extensive OAS gene families, including numerous OAS1 paralogs plos.org. This expansion has not been uniform; certain lineages have experienced gene losses. For example, species within the Odontoceti (toothed whales) have lost OAS2 and OAS3 genes, while some ungulates have lost OASL researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov. These differential gene losses and expansions highlight species-specific adaptations in immune strategies.
Gene Duplication and Neo-functionalization Events
Gene duplication has been a primary driver for the expansion and diversification of the OAS gene family researchgate.netplos.orgoup.comresearchgate.netresearchgate.netcdnsciencepub.com. An ancestral OAS gene likely duplicated, leading to the emergence of the OASL lineage and a precursor to the core OAS genes researchgate.net. Subsequent duplications and domain coupling events resulted in the formation of distinct OAS subfamilies, such as OAS1, OAS2, and OAS3 plos.orgresearchgate.net. These events have facilitated neo-functionalization and sub-functionalization, allowing paralogs to acquire specialized roles in dsRNA binding specificity, cellular localization, or interaction with different signaling pathways researchgate.netcdnsciencepub.commdpi.com.
Evolution of Multidomain OAS Proteins
A significant aspect of OAS evolution has been the development of multidomain proteins through domain coupling and fusion plos.orgoup.comresearchgate.netcdnsciencepub.com. Mammalian OAS proteins are typically classified by the number of conserved OAS domains they contain: OAS1 possesses a single domain, OAS2 has two, and OAS3 features three tandem domains oup.comnih.gov. These domain arrangements contribute to differences in dsRNA binding affinity and catalytic activity cdnsciencepub.comnih.govfrontiersin.org. The OASL subfamily also exhibits unique domain structures, often including ubiquitin-like domains at the C-terminus, which confer distinct functional properties, such as enhancing RIG-I signaling rather than directly activating RNase L plos.orgcdnsciencepub.comnih.gov.
Co-Evolutionary Pressures on OAS/RNase L and Related Pathways
The OAS-RNase L pathway is deeply intertwined with host-pathogen co-evolutionary dynamics. Both OAS and RNase L genes have experienced episodic positive selection across jawed vertebrates, indicative of a persistent evolutionary arms race against microbes nih.govnih.govpnas.org. This selective pressure has shaped the genes, leading to adaptations that enhance pathogen recognition and evasion of microbial countermeasures. Furthermore, the OAS pathway exhibits parallel evolutionary pressures with other innate immune sensors, such as cyclic GMP-AMP synthase (cGAS), suggesting shared mechanisms of pathogen antagonism and host defense strategies plos.orgoup.comnih.gov.
Adaptive Evolution of OAS in Response to Pathogens
Innate immune genes, particularly those involved in recognizing pathogen-associated molecular patterns (PAMPs), are prime targets for adaptive evolution. OAS genes have demonstrably evolved under strong, recurrent positive selection in various mammalian lineages, including primates and bats, in direct response to viral pressures plos.orgresearchgate.netmdpi.comoup.comnih.gov. Studies have identified specific amino acid sites under positive selection within OAS proteins, frequently located in the RNA-binding domains (RBDs) and active sites. These substitutions are hypothesized to confer advantages by improving dsRNA binding, evading viral antagonism, or modulating the production of specific this compound lengths oup.comnih.gov. The rate of OAS gene evolution and the presence of positive selection sites correlate with a species' antiviral capacity; for instance, the relative lack of positive selection in OAS genes in Canidae may contribute to their observed susceptibility to viruses like rabies researchgate.netmdpi.com.
Evolutionary Trajectories of cOA Signaling Components
The core cyclic this compound (cOA) signaling pathway, primarily mediated by OAS and RNase L, has followed distinct evolutionary trajectories. While OAS genes are ancient and found across Metazoa, their integration into the interferon-inducible antiviral response system appears to be a more recent development, largely confined to jawed vertebrates researchgate.netnih.gov. The co-evolutionary pressures from pathogens have driven diversification within the OAS family, leading to gene duplications, domain fusions, and the acquisition of new functional specificities plos.orgoup.comresearchgate.netcdnsciencepub.com. These adaptations allow the OAS-RNase L system to continuously adapt to the evolving threat landscape posed by viruses, ensuring the host's continued defense capabilities. The parallel evolution observed between OAS and cGAS pathways suggests convergent adaptation to similar selective pressures imposed by pathogens on nucleic acid sensing mechanisms plos.orgoup.comnih.gov.
Advanced Methodological Approaches in Oligoadenylate Research
Biochemical and Enzymatic Assays for Oligoadenylate Synthesis
Precise biochemical and enzymatic assays are fundamental for quantifying 2-5A synthesis and understanding the activity of the enzymes involved.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of synthesized this compound molecules. It enables the separation of 2-5A products based on their chemical properties, allowing for precise quantification and identification of different oligomer lengths google.comasm.orgbiorxiv.orggoogle.com. Ion-exchange chromatography, often coupled with HPLC, is particularly effective for resolving the mixture of this compound species produced by OAS enzymes google.comnih.gov. Research utilizing HPLC has demonstrated the formation of dinucleotides, trimers, tetramers, and higher oligomers during the early stages of OAS activity, providing insights into the non-processive nature of 2-5A synthesis cdnsciencepub.com. For instance, HPLC analysis has been employed to characterize reaction products, confirming the formation of specific this compound chains and assessing their purity google.com.
Competition-Binding Assays and Functional Assays for 2-5A Detection
Detecting and quantifying 2-5A and its interactions with target proteins like RNase L often involves competition-binding assays and functional assays. Competition-binding assays are used to determine the affinity of molecules for a specific binding site, typically by measuring the displacement of a labeled ligand by an unlabeled competitor revvity.comcreative-biolabs.comnanotempertech.combmglabtech.comnicoyalife.com. In the context of the 2-5A pathway, these assays can be adapted to study the binding of 2-5A molecules to RNase L or other interacting proteins.
Functional assays, on the other hand, measure the biological activity downstream of 2-5A production. For example, assays that measure the activation of RNase L by 2-5A, leading to RNA degradation, serve as functional readouts of the 2-5A system's activity springernature.compnas.orgpnas.orgnih.govpnas.org. Enzyme-linked immunosorbent assays (ELISAs) are also utilized to quantify the presence of OAS proteins in biological samples, providing a measure of pathway activation mybiosource.comelisakits.co.uk. Furthermore, assays that detect the production of pyrophosphate (PPi) as a byproduct of OAS activity, often using chromogenic methods, are employed to directly measure 2-5A synthesis oup.combellbrooklabs.com. These assays can achieve high sensitivity, detecting femtomolar amounts of 2-5A nih.gov.
Kinetic Analysis of OAS Activity
Kinetic analysis is crucial for understanding the catalytic mechanisms and regulatory properties of OAS enzymes. By measuring reaction rates under varying substrate and activator concentrations, key kinetic parameters such as Vmax (maximum reaction velocity) and Kapp (apparent RNA-protein affinity) can be determined cdnsciencepub.comoup.comresearchgate.net. Kinetic studies have revealed that the activation of OAS1 by double-stranded RNA (dsRNA) can be biphasic, involving a pre-steady-state lag phase followed by linear steady-state production of products acs.org. These analyses have also shown that the presence of specific RNA motifs, such as a 3′-end polyuridine sequence, can significantly increase OAS1 activity by enhancing Vmax without altering RNA affinity oup.com. Different OAS isoforms, such as OAS1 and OAS2, exhibit distinct kinetic profiles and preferences for dsRNA length and structure, indicating specialized roles in sensing diverse viral RNA molecules researchgate.net.
Molecular and Cell Biological Techniques for Pathway Elucidation
Molecular and cell biological techniques are indispensable for unraveling the complex interplay of proteins and cellular processes within the 2-5A signaling pathway.
Gene Targeting and Knockout Models (e.g., RNase L deficient mice)
Gene targeting, particularly the generation of knockout models, has been instrumental in defining the physiological roles of components within the 2-5A system. Mice engineered to be deficient in RNase L (RNase L−/−) have provided critical evidence for the pathway's function in antiviral immunity and apoptosis nih.govembopress.orgnih.gov. Studies using these knockout models have demonstrated that the absence of RNase L impairs the antiviral effects of interferon alpha, confirming the 2-5A system's role in host defense nih.govembopress.org. Furthermore, RNase L−/− mice exhibit enlarged thymuses due to suppressed apoptosis, indicating a broader role for RNase L in regulating cell death nih.govembopress.org. These models allow for the direct assessment of the consequences of pathway component deficiency in vivo, offering invaluable insights that complement in vitro studies nih.govasm.orgplos.org. Techniques like homologous recombination in embryonic stem cells are standard for generating these targeted mutations, enabling the precise deletion or modification of genes mit.eduscielo.brnih.govresearchgate.netpnas.org.
Protein Expression, Purification, and Reconstitution of Signaling Pathways
The ability to express and purify key proteins involved in the 2-5A pathway, such as OAS enzymes and RNase L, is essential for detailed biochemical and mechanistic studies researchgate.netasm.orgnih.govoup.combiorxiv.org. Recombinant proteins are typically produced in bacterial (e.g., E. coli) or eukaryotic (e.g., insect cells) expression systems asm.orgnih.govoup.combiorxiv.org. Following purification, these proteins can be used in in vitro assays to study their enzymatic activities, substrate specificities, and interactions with other pathway components nih.govoup.comresearchgate.netacs.org.
The reconstitution of signaling pathways in vitro allows researchers to recreate specific molecular interactions and enzymatic reactions under controlled conditions. For the 2-5A pathway, this can involve combining purified OAS enzymes with activators (like dsRNA) and ATP to synthesize 2-5A, and then studying how these synthesized molecules activate RNase L springernature.compnas.orgnih.govoup.com. Such reconstituted systems enable precise kinetic analyses and mechanistic investigations, free from the complexities of cellular environments oup.comacs.org. For example, researchers have reconstituted the OAS/RNase L pathway to study the specific structural features that lead to OAS activation by viral RNA researchgate.net.
Broader Biological Implications and Emerging Research Areas
Role of Oligoadenylate Systems in Diverse Aspects of Innate Immunity Beyond Viruses
While the OAS/RNase L pathway is a cornerstone of the interferon-induced antiviral response, its components play significant roles in other areas of innate immunity, including defending against bacterial pathogens and modulating key inflammatory and cellular degradation pathways. nih.govnih.gov
The involvement of the OAS system in antibacterial defense is a rapidly emerging area of research. nih.gov OAS proteins are induced by both type I and type II interferons, which are crucial for protection against various intracellular and extracellular bacteria. nih.gov This dual induction suggests a broader antimicrobial function for the OAS family beyond their well-established antiviral role. nih.gov
Recent studies have uncovered a non-canonical, RNase L-independent function for this compound Synthetase 1 (OAS1) in antibacterial immunity. wsu.edunih.govnih.gov Research demonstrates that human OAS1 and its murine ortholog, Oas1b, offer protection against cytosolic bacterial pathogens like Francisella novicida and Listeria monocytogenes. nih.govnih.govpitt.edu The mechanism for this protection involves OAS1 binding to the mRNA of Interferon Regulatory Factor 1 (IRF1) and localizing it to the rough endoplasmic reticulum and Golgi endomembranes. wsu.edunih.gov This specific localization enhances the translation of IRF1 protein, leading to increased expression of antibacterial effector proteins, such as Guanylate Binding Proteins (GBPs), which are critical for restricting the replication of intracellular bacteria. wsu.edunih.govnih.gov This pathway highlights a novel post-transcriptional regulatory mechanism by which an interferon-stimulated gene (ISG) fine-tunes the innate immune response to bacterial threats. wsu.edunih.govpitt.edu
| Finding | Mechanism | Key Pathogens | Reference |
|---|---|---|---|
| OAS1 protects against cytosolic bacteria. | RNase L-independent. | Francisella novicida, Listeria monocytogenes | nih.govnih.govpitt.edu |
| OAS1 enhances IRF1 protein expression. | Binds to IRF1 mRNA and enhances its translation. | Not pathogen-specific | wsu.edunih.gov |
| Enhanced IRF1 leads to increased antibacterial effectors. | Promotes transcription of Guanylate Binding Proteins (GBPs). | Not pathogen-specific | wsu.edunih.govnih.gov |
The OAS/RNase L system also contributes to the activation of inflammasomes, which are multiprotein complexes that trigger inflammatory responses by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β. nih.govresearchgate.net Viral infection is a known activator of the NLRP3 inflammasome, and the OAS/RNase L pathway is a key intermediary in this process. nih.govnih.gov
Upon activation by viral double-stranded RNA (dsRNA), OAS enzymes produce 2-5A, which in turn activates RNase L. nih.gov The RNA cleavage products generated by RNase L act as danger signals that stimulate the NLRP3 inflammasome. nih.gov This activation is dependent on the presence of 2',3'-cyclic phosphorylated termini on the RNA fragments, a characteristic signature of RNase L activity. nih.gov These RNA fragments promote the formation of a complex between NLRP3, the DExD/H-box helicase DHX33, and the mitochondrial antiviral-signaling protein (MAVS), all of which are required for robust inflammasome activation. nih.govnih.govresearchgate.net This connection demonstrates how an established antiviral pathway can fuel a broader inflammatory response, linking RNA sensing and degradation directly to cytokine production. nih.govrupress.org
Autophagy is a fundamental cellular process for degrading and recycling cellular components, which can be co-opted by the immune system to eliminate intracellular pathogens. The OAS/RNase L pathway has been shown to directly regulate autophagy. nih.gov Activation of RNase L by 2-5A can induce autophagy. nih.gov However, sustained RNase L activity can also promote a switch from a pro-survival autophagic response to apoptosis (programmed cell death). nih.gov This switch is mediated by the caspase-dependent cleavage of Beclin-1, a key protein in the autophagy process. nih.gov This dual regulatory role highlights the capacity of the this compound system to modulate fundamental cellular processes to control infection outcomes, either by clearing pathogens through autophagy or by eliminating infected cells through apoptosis. nih.gov The protein ABCE1 has been identified as a host factor that can inhibit the OAS/RNase L pathway by regulating RNase L activity, thereby influencing this switch between autophagy and apoptosis. nih.gov
Interplay with Other Cellular Signaling Pathways
The components of the this compound system engage in significant crosstalk with other major cellular signaling pathways, revealing their integration into the broader network of innate immune responses. These interactions often involve non-canonical, enzyme-activity-independent functions of OAS proteins.
A prominent example is the interplay between this compound Synthetase-Like (OASL) protein and the cGAS-STING pathway, a primary DNA-sensing pathway. nih.govelsevierpure.com While OASL enhances antiviral signaling through the RNA sensor RIG-I, it has the opposite effect on DNA sensing. nih.govelsevierpure.comnih.gov OASL can directly bind to cyclic GMP-AMP synthase (cGAS), the enzyme that produces the second messenger cGAMP upon sensing cytosolic DNA. nih.govelsevierpure.comebi.ac.uk This interaction results in the non-competitive inhibition of cGAS enzymatic activity, leading to reduced cGAMP production and dampened interferon induction during DNA virus infections. nih.govelsevierpure.combiorxiv.org This positions OASL as a negative-feedback regulator of cGAS, capable of differentially modulating immune responses depending on the nature of the pathogen (RNA vs. DNA virus). nih.govelsevierpure.com
Furthermore, the OAS/RNase L pathway can amplify interferon signaling. RNA fragments produced by RNase L can be recognized by RIG-I-like receptors (RLRs) such as RIG-I and MDA5, leading to further production of type I interferon and creating a positive feedback loop that enhances the antiviral state. nih.govnih.gov OAS1 has also been found to bind to AU-rich elements in specific mRNAs, including IFNβ mRNA, which prolongs their half-life and promotes their continued translation, thereby sustaining the interferon response. oup.com
Emerging Research on the Role of Oligoadenylates in Cellular Homeostasis and Stress Responses
Beyond acute immune responses, the OAS/RNase L pathway is involved in maintaining cellular homeostasis and responding to various cellular stresses. The activation of this pathway is not limited to viral dsRNA but can also be triggered by endogenous "self" dsRNA that accumulates under certain conditions, such as epigenetic stress or genetic defects. mdpi.compnas.org
For instance, treatment with DNA methyltransferase inhibitors like 5-azacytidine (B1684299) (AZA) can lead to the transcription of repetitive elements, generating endogenous dsRNA. pnas.org This self-dsRNA activates the OAS/RNase L pathway, leading to apoptosis in cancer cells. pnas.org This finding identifies the pathway as a mediator of cell death in response to epigenetic stress and suggests it could be a target for enhancing cancer therapies. pnas.org
The pathway is also implicated in cellular stress responses through the formation of stress granules. The mouse protein OASL1 has been shown to form stress granules where it can trap viral RNAs, promoting efficient RLR signaling in the early stages of infection. nih.govresearchgate.net Stress granules are dynamic assemblies of RNA and proteins that form in response to cellular stress and lead to a global repression of translation. nih.gov By sequestering viral components, OASL1 facilitates a robust initial antiviral response. nih.gov This function highlights a role for OAS family members in the broader cellular stress response machinery. nih.govresearchgate.net
Uncovering Novel Biological Functions of this compound Synthetases and Their Products
Research continues to uncover novel functions for OAS proteins and their this compound products, extending beyond the canonical RNase L-mediated RNA degradation. Many of these functions are independent of the synthetase activity of OAS proteins. nih.govnih.gov
The antibacterial role of OAS1, mediated through the translational enhancement of IRF1, is a prime example of such a non-canonical function. nih.govpitt.edu Similarly, the dual regulatory activity of OASL—enhancing RIG-I signaling while inhibiting cGAS—demonstrates a sophisticated, enzyme-independent modulatory role within innate immunity. nih.govnih.govwikipedia.org
In the prokaryotic world, a parallel signaling pathway involving cyclic oligoadenylates (cOAs) has been discovered as part of the type III CRISPR-Cas immune systems. nih.govresearchgate.netelifesciences.org Upon recognizing target RNA from an invading virus or plasmid, the Cas10 subunit of the CRISPR complex synthesizes cOAs. nih.govbiorxiv.org These cOAs act as second messengers, allosterically activating ancillary effector proteins, such as the Csm6/Csx1 ribonucleases, which then non-specifically degrade RNA, leading to either viral clearance or a state of cell dormancy that aborts the infection. nih.govelifesciences.orgnih.gov This discovery reveals an ancient and convergent evolutionary use of oligoadenylates as signaling molecules in immunity.
| Feature | Eukaryotic (OAS/RNase L) | Prokaryotic (Type III CRISPR-Cas) |
|---|---|---|
| Synthetase | This compound Synthetases (OAS1, OAS2, OAS3) | Cas10 subunit of Csm/Cmr complex |
| Activator | Double-stranded RNA (dsRNA) | Target RNA binding to CRISPR complex |
| Product | Linear 2'-5' oligoadenylates (2-5A) | Cyclic oligoadenylates (cOA) (e.g., cA4, cA6) |
| Effector | RNase L | Csm6/Csx1 ribonucleases, other CARF-domain proteins |
| Mechanism | RNase L activation leads to ssRNA degradation. | Allosteric activation of effectors leads to non-specific RNA/DNA degradation. |
| Outcome | Inhibition of viral replication, apoptosis. | Inhibition of viral replication, cell dormancy/death. |
Future Directions in this compound Research
The study of oligoadenylates and their associated enzymatic pathways, primarily the 2'-5' this compound synthetase (OAS)-RNase L system, stands at a pivotal juncture. Initially recognized for its role in the interferon-induced antiviral response, the broader implications of this pathway in health and disease are becoming increasingly apparent. tandfonline.comasm.org Future research is poised to expand in several key areas, including therapeutic development, biomarker discovery, and a deeper mechanistic understanding of its role in a variety of pathological conditions beyond viral infections.
Therapeutic Innovations Targeting the OAS Pathway
A primary focus for future research is the therapeutic manipulation of the OAS-RNase L and related pathways. The development of broad-spectrum antiviral therapies remains a significant goal. nih.gov Because the OAS-RNase L system is a fundamental component of the innate immune response to viral double-stranded RNA (dsRNA), it represents a unique target for drugs that could be effective against a wide range of viruses. asm.orgresearchgate.net
Research into this compound Synthetase-Like (OASL) protein, a member of the OAS family that can enhance antiviral activity, shows potential for developing new therapies against respiratory viruses like influenza. tandfonline.comnih.gov Furthermore, the ubiquitous nature of RNase L and its critical role in RNA degradation make it a candidate for the development of broad-spectrum antimicrobial drugs with potential activity against bacteria as well. nih.gov
Beyond infectious diseases, the interconnectedness of nucleic acid sensing pathways opens therapeutic avenues for other conditions. The cyclic GMP-AMP synthase (cGAS)-STING pathway, which senses cytosolic DNA and is structurally related to OAS enzymes, is a major area of investigation for cancer immunotherapy and the treatment of autoimmune diseases. nih.govnih.govnih.gov Identifying compounds that can either activate this pathway for anti-cancer effects or suppress it in cases of aberrant activation in autoimmune disorders is a key objective. nih.gov
| Research Area | Therapeutic Goal | Target Pathway/Molecule | Associated Diseases |
| Antiviral Development | Creation of broad-spectrum antiviral drugs by boosting innate immunity. nih.govnih.gov | OAS-RNase L System | RNA viruses (e.g., Influenza, Coronaviruses). tandfonline.comnih.gov |
| Cancer Immunotherapy | Activation of innate immunity to enhance anti-tumor responses. nih.gov | cGAS-STING Pathway | Various cancers. nih.gov |
| Autoimmune Disease | Suppression of excessive innate immune activation caused by self-DNA. nih.govnih.gov | cGAS-STING Pathway | Autoimmune disorders (e.g., Sjögren's syndrome). nih.gov |
| Oncology | Development of targeted therapies based on OASL's role in tumor progression. nih.gov | OASL | Pancreatic Ductal Adenocarcinoma (PDAC). nih.gov |
| Antimicrobial Development | Development of drugs with both antiviral and antibacterial properties. nih.gov | RNase L | Viral and bacterial infections. nih.gov |
This compound Pathway Components as Diagnostic and Prognostic Biomarkers
The expression levels and genetic variations of OAS family members are emerging as powerful biomarkers for disease diagnosis, prognosis, and treatment response. Recent studies have highlighted that genetic polymorphisms (variants) within OAS genes are associated with the severity of viral diseases, including COVID-19. nih.govmdpi.com Understanding how these ethnic-specific genetic differences influence clinical outcomes provides an opportunity to develop unique therapeutic interventions and personalized risk assessments. mdpi.com
In oncology, OAS proteins are being investigated as crucial biomarkers. For instance, this compound Synthetase-Like (OASL) has been identified as a potential prognostic biomarker and a future therapeutic target in pancreatic ductal adenocarcinoma (PDAC). nih.gov High expression of OASL has also been linked to prognoses in breast and gastric cancers. nih.gov Future work will likely focus on validating these biomarkers in larger clinical cohorts and exploring their utility in guiding treatment decisions. The use of RNA-based biomarkers, in general, is a growing field, as they provide dynamic information about gene expression that can be more indicative of disease state than DNA alone. genialis.com
Expanding the Mechanistic Understanding of this compound Systems
While the antiviral function of the OAS-RNase L pathway is well-established, its involvement in other cellular processes and diseases is an expanding frontier of research. Future studies will aim to unravel the complex and sometimes contradictory roles of OAS proteins in cancer, where they have been implicated in both tumor promotion and antitumor immunity. nih.gov
There is also growing interest in the pathway's role in non-viral conditions. RNase L has been linked to hereditary prostate cancer and plays a protective role against virus-induced demyelination in the central nervous system. nih.govresearchgate.net Furthermore, the catalytic activity of RNase L can trigger several other cellular signaling pathways, leading to apoptosis, autophagy, and activation of the NLRP3 inflammasome, which drives inflammation. nih.govplos.org Elucidating the precise mechanisms by which this compound signaling influences these diverse cellular outcomes is a critical future direction. This research could provide the basis for novel treatments for neurodegenerative, inflammatory, and malignant diseases. nih.govresearchgate.net
Q & A
Q. How can interdisciplinary studies integrate OAS2’s antiviral role with metabolic profiling in viral-infected cells?
- Methodological Answer :
- Metabolomics : Perform LC-MS/MS to quantify ATP/ADP ratios and 2-5A levels in infected vs. uninfected cells .
- Pathway Integration : Use tools like MetaboAnalyst to correlate OAS activity with glycolysis or OXPHOS pathways .
- Multi-Omics Validation : Combine RNA-seq (OAS expression) and metabolomics data to build predictive models of viral inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
